3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde 3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 93982-05-9
VCID: VC8389911
InChI: InChI=1S/C10H11NO2/c12-7-11-5-4-9-8(6-11)2-1-3-10(9)13/h1-3,7,13H,4-6H2
SMILES: C1CN(CC2=C1C(=CC=C2)O)C=O
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol

3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde

CAS No.: 93982-05-9

Cat. No.: VC8389911

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde - 93982-05-9

Specification

CAS No. 93982-05-9
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
IUPAC Name 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
Standard InChI InChI=1S/C10H11NO2/c12-7-11-5-4-9-8(6-11)2-1-3-10(9)13/h1-3,7,13H,4-6H2
Standard InChI Key REHVPMWAQZHMID-UHFFFAOYSA-N
SMILES C1CN(CC2=C1C(=CC=C2)O)C=O
Canonical SMILES C1CN(CC2=C1C(=CC=C2)O)C=O

Introduction

Chemical Identity and Structural Features

3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde belongs to the isoquinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The compound features a hydroxyl group at the C5 position and a formyl group at the C2 position, which contribute to its reactivity and utility in organic synthesis . Key identifiers include:

PropertyValueSource
CAS Number93982-05-9
Molecular FormulaC10H11NO2\text{C}_{10}\text{H}_{11}\text{NO}_{2}
Molecular Weight177.20 g/mol
SynonymsSOQU-002

The compound’s structure has been confirmed via NMR and X-ray crystallography in related derivatives, revealing a boat conformation that influences its pharmacological interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3,4-dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde often begins with functionalized isoquinoline precursors. One approach involves the oxidation of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives. For example, a reaction with 2-chloro-6-(trifluoromethyl)isonicotinonitrile in the presence of potassium carbonate and NN-methyl-2-pyrrolidone (NMP) yields structurally analogous compounds with 49% efficiency .

Reaction Conditions:

  • Solvent: NN-methyl-2-pyrrolidone

  • Base: Potassium carbonate

  • Temperature: 20°C

  • Yield: 49%

Industrial-Scale Production

Industrial methods optimize these steps for higher yields, employing silica-supported catalysts or Strecker-like reactions to introduce the aldehyde functionality. For instance, the formyl group at C2 is introduced via oxidation of methylene intermediates using chromium-based reagents .

Pharmacological Applications and Research Findings

Role in Dopamine Receptor Modulation

This compound is a precursor to LY3154207, a D1 PAM currently in phase 2 trials for Lewy body dementia (NCT03305809) . LY3154207 enhances dopamine signaling without inducing tachyphylaxis, a common limitation of orthosteric agonists. In preclinical studies, analogs of 3,4-dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde demonstrated:

  • Potency: EC50_{50} values as low as 13.9 nM in human D1 receptor assays .

  • Selectivity: 25-fold higher potency in humans compared to murine models .

Neurochemical Effects

In vivo studies in transgenic mice expressing human D1 receptors revealed that derivatives increase acetylcholine release in the prefrontal cortex, suggesting potential cognitive benefits . These effects occur without the bell-shaped dose-response curves typical of direct agonists, highlighting the therapeutic advantage of allosteric modulation .

Physicochemical Properties and Stability

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like NMP and ethyl acetate but limited aqueous solubility . Stability studies under ambient conditions indicate no significant degradation over 24 months when stored in inert atmospheres .

Metabolic Profile

In vitro microsomal assays show low intrinsic clearance (6.4 mL/min/kg in mice), correlating with favorable pharmacokinetics in vivo . The unbound fraction in plasma exceeds 80%, ensuring sufficient bioavailability for central nervous system penetration .

QuantityPrice (USD)PurityUpdated
1 g$1,58097.00%2021-12-16
5 g$1,83097.00%2021-12-16
25 g$3,41097.00%2021-12-16

These costs reflect its high value as a pharmaceutical intermediate .

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